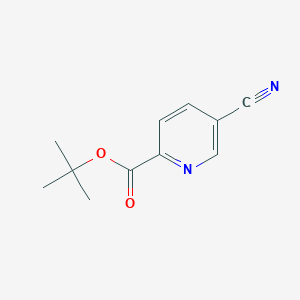

Tert-butyl 5-cyano-2-pyridinecarboxylate

説明

Tert-butyl 5-cyano-2-pyridinecarboxylate (TBPC) is an organic chemical compound composed of a tert-butyl group bonded to a 5-cyano-2-pyridinecarboxylate group. TBPC is a valuable synthetic intermediate in organic synthesis due to its versatile reactivity and stability. It is used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. TBPC has been studied extensively in the past few decades, and its synthesis and applications have been documented in a number of scientific publications.

科学的研究の応用

Pharmaceutical Sciences

In pharmaceutical research, Tert-butyl 5-cyano-2-pyridinecarboxylate is utilized as a precursor for synthesizing tert-butyl esters. These esters serve as protecting groups for carboxylic acids in amino acids, which are fundamental building blocks for drug development . The stability of tert-butyl esters against nucleophiles and reducing agents, along with their straightforward deprotection under acidic conditions, makes them invaluable in the synthesis of complex pharmaceuticals.

Material Science

This compound finds application in material science, particularly in the development of functional materials. Its role in the synthesis of polymers and coatings that require specific functional groups protected during the fabrication process is critical. The tert-butyl group’s ability to withstand various chemical conditions allows for the creation of materials with precise properties .

Chemical Synthesis

Tert-butyl 5-cyano-2-pyridinecarboxylate is a key reagent in organic synthesis. It aids in the tert-butylation of carboxylic acids and alcohols, leading to high yields of tert-butyl esters and ethers. These reactions are essential for modifying the solubility and reactivity of organic molecules, which is crucial for developing new chemical entities .

Chromatography

In chromatographic applications, the tert-butyl esters derived from Tert-butyl 5-cyano-2-pyridinecarboxylate can be used as standards or reference compounds. Their stability and well-defined retention times aid in the calibration of chromatographic systems for accurate analysis of complex mixtures .

Analytical Chemistry

Analytical chemists employ Tert-butyl 5-cyano-2-pyridinecarboxylate in the preparation of derivatives for spectroscopic analysis. The introduction of the tert-butyl group can shift absorption or emission wavelengths, facilitating the identification and quantification of analytes in various samples .

Biopharma Production

In the biopharmaceutical industry, protecting groups like those derived from Tert-butyl 5-cyano-2-pyridinecarboxylate are used to safeguard sensitive functional groups during the synthesis of therapeutic proteins and peptides. This ensures the integrity of these biomolecules until the final stages of synthesis .

Safety Protocols

The compound’s role extends to safety protocols in chemical laboratories. Its use in less hazardous reactions reduces the risk associated with the synthesis of organic compounds, contributing to safer research environments .

Agrochemicals

Lastly, in the agrochemical sector, Tert-butyl 5-cyano-2-pyridinecarboxylate is involved in the synthesis of pesticides and herbicides. The tert-butyl group’s protective function is leveraged to create stable intermediates that can withstand environmental conditions until they reach their target sites .

特性

IUPAC Name |

tert-butyl 5-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-11(2,3)15-10(14)9-5-4-8(6-12)7-13-9/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASFKCWCINNIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-cyano-2-pyridinecarboxylate | |

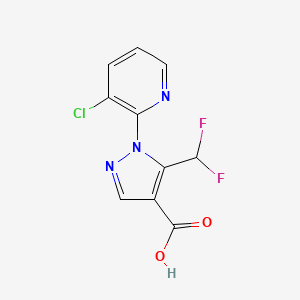

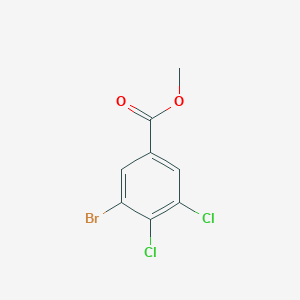

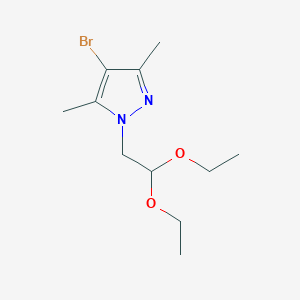

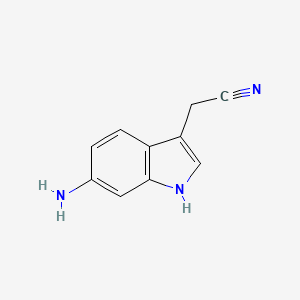

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)

![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)

![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)

![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)